Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate represents a key structural component of Lesinurad, a medication utilized in the management of hyperuricemia associated with gout. [**] This compound exhibits potential for inhibiting uric acid reabsorption, making it a subject of interest for scientific research focused on hyperuricemia and gout treatment.
Formation of the thiosemicarbazide derivative: This can be achieved by reacting an appropriate hydrazide with ammonium thiocyanate or thiosemicarbazide. [**]
Cyclization to form the 1,2,4-triazole-3-thiol ring: The thiosemicarbazide derivative is subjected to cyclization under specific conditions, often involving acidic or basic media. [**]
Alkylation of the thiol group: The 1,2,4-triazole-3-thiol is then reacted with an appropriate alkylating agent, such as ethyl bromoacetate, to introduce the desired substituent at the sulfur atom. [**]
The molecular structure of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is characterized by a central 1,2,4-triazole ring. At the 4-position of this ring, a 4-cyclopropylnaphthalen-1-yl substituent is attached. The 3-position of the triazole ring is bonded to a sulfur atom, which in turn connects to a methyl acetate group via a thioether linkage. [**]
This structure exhibits flexibility, particularly in the orientation of the triazole ring and its substituents relative to the naphthalene moiety. The cyclopropane ring further contributes to the molecule's flexibility. [**]
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a crucial building block for Lesinurad, known to inhibit uric acid reabsorption. [**] While the precise mechanism by which this compound contributes to Lesinurad's action remains unclear, the molecule's structure, especially the triazole ring and its substituents, likely plays a role in interacting with the target protein responsible for uric acid transport.
Based on the available information, the primary application of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate lies in its role as a key structural element within Lesinurad. Lesinurad functions as a selective inhibitor of uric acid reabsorption and is employed in the treatment of hyperuricemia linked to gout. [**]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9